

alpha-Cedrol CAS number and molecular formula

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α-Cedrol: A Comprehensive Technical Guide

CAS Number: 77-53-2 Molecular Formula: C15H26O

This technical guide provides an in-depth overview of the sesquiterpene alcohol **alpha-Cedrol**, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, alongside detailed experimental protocols and associated signaling pathways for its notable biological activities.

Physicochemical and Toxicological Data

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various conifers, such as cedar and cypress trees.[1] The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of α-Cedrol



Property	Value	Reference(s)
Molecular Weight	222.37 g/mol	[2][3]
Appearance	Colorless crystals or white to pale yellow crystalline solid	[2][4]
Melting Point	86-87 °C	[1]
Boiling Point	273 °C	[1]
Density	1.01 g/mL	[1]
Solubility	Slightly soluble in chloroform and heated methanol. Practically insoluble in water.	[5][6]
Purity	≥98%	[5]

Table 2: Toxicological and Safety Information

Parameter	Information	Reference(s)
Acute Toxicity	May be harmful if inhaled, ingested, or absorbed through the skin. Causes skin and eye irritation.	[7]
Handling Precautions	Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use in a well-ventilated area.	[2][8]
Personal Protective Equipment	Safety glasses, impervious gloves, and a dust respirator (if needed).	[2][8]
Storage	Store in a cool, dry, and well- ventilated place in a tightly sealed container.	[7]
Incompatible Materials	Strong oxidizing agents.	[2]



Biological Activities and Experimental Protocols

Alpha-Cedrol has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and cytochrome P450 inhibitory effects. This section details the experimental methodologies to assess these activities and the underlying signaling pathways.

Anti-inflammatory Activity

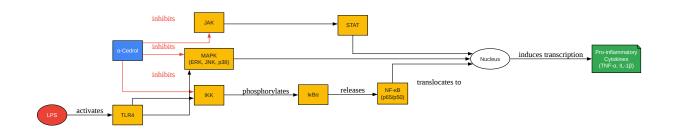
Alpha-Cedrol exhibits significant anti-inflammatory properties by modulating key signaling pathways.[9]

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural compounds.[4]

- Animal Model: Male ICR mice (25-30 g) are used.
- Groups:
 - Control group (vehicle, e.g., 1% Tween 80 in saline)
 - α-Cedrol treated groups (e.g., 10, 20, 40 mg/kg, administered orally)
 - Positive control group (e.g., Indomethacin, 10 mg/kg, administered orally)
- Procedure:
 - 1. Administer the respective treatments to each group of mice.
 - 2. After 60 minutes, inject 0.05 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.
 - 3. Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.



Alpha-Cedrol's anti-inflammatory effects are mediated through the inhibition of the NF- κ B, MAPK, and JAK/STAT signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF- α and IL-1 β .[5][9][10]



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α-Cedrol's Anti-Inflammatory Signaling Pathways.

Antifungal Activity

Alpha-Cedrol has demonstrated potent antifungal activity, notably against the brown root rot fungus Phellinus noxius.[7][11] The mechanism involves inducing apoptosis through oxidative stress.

This protocol is based on the methodology described for testing the antifungal activity of cedrol. [8]

- Fungal Strain: Phellinus noxius.
- Culture Medium: Potato Dextrose Agar (PDA).
- Procedure:
 - 1. Prepare PDA plates containing various concentrations of α -Cedrol (e.g., 10, 20, 40 μ g/mL). A control plate without α -Cedrol should also be prepared.

Foundational & Exploratory

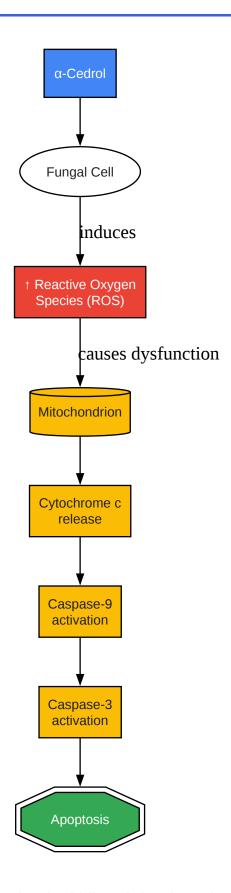




- 2. Inoculate the center of each plate with a mycelial plug of P. noxius.
- 3. Incubate the plates at 28°C.
- 4. Measure the diameter of fungal growth daily until the mycelium in the control plate reaches the edge of the plate.
- Data Analysis: Calculate the percentage of growth inhibition for each concentration of α-Cedrol compared to the control. The IC₅₀ value can be determined from the dose-response curve.

Alpha-Cedrol induces apoptosis in fungal cells by increasing reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase cascade.[7][11]





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α-Cedrol's Antifungal Apoptotic Pathway.



Cytochrome P450 Inhibition

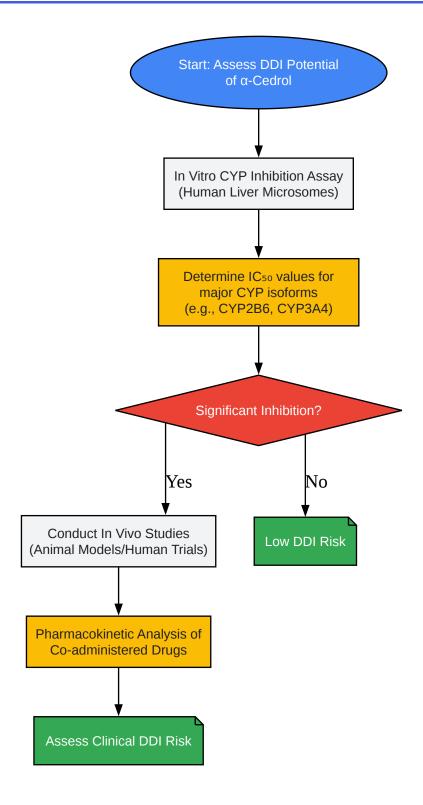
Alpha-Cedrol is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which can lead to potential drug-drug interactions.[12][13]

This protocol outlines a general method for assessing CYP450 inhibition using human liver microsomes.[12]

- Materials:
 - Human liver microsomes (HLMs)
 - NADPH regenerating system
 - Specific CYP isoform substrates (e.g., bupropion for CYP2B6, midazolam for CYP3A4)
 - α-Cedrol at various concentrations
 - Positive control inhibitors (e.g., ketoconazole for CYP3A4)
- Procedure:
 - 1. Pre-incubate HLMs with α -Cedrol or the positive control inhibitor in a phosphate buffer (pH 7.4) at 37°C.
 - 2. Initiate the reaction by adding the specific substrate and the NADPH regenerating system.
 - 3. After a specific incubation time, terminate the reaction (e.g., by adding acetonitrile).
 - 4. Centrifuge the samples to pellet the protein.
 - 5. Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
- Data Analysis: Determine the IC_{50} value for α -Cedrol's inhibition of each CYP isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for assessing potential drug-drug interactions due to CYP450 inhibition by α -Cedrol.





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Workflow for Assessing CYP450 Inhibition-Mediated Drug-Drug Interactions.



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